molecular formula C13H18N2O2S B2656484 1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one CAS No. 920158-82-3

1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Cat. No.: B2656484
CAS No.: 920158-82-3
M. Wt: 266.36
InChI Key: YJXXAEXJMUMGLK-UHFFFAOYSA-N
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Description

1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a complex organic compound that features a tetrahydrofuran ring, a thioxo group, and a hexahydroquinazolinone core

Chemical Reactions Analysis

Types of Reactions

1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the thioxo group or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is unique due to its combination of a tetrahydrofuran ring, a thioxo group, and a hexahydroquinazolinone core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-13-14-12(18)10-5-1-2-6-11(10)15(13)8-9-4-3-7-17-9/h9H,1-8H2,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXXAEXJMUMGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)NC(=O)N2CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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